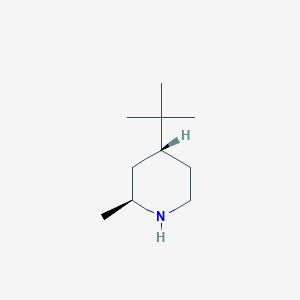

(2S,4R)-4-tert-Butyl-2-methylpiperidine

Description

Structure

3D Structure

Properties

CAS No. |

72036-78-3 |

|---|---|

Molecular Formula |

C10H21N |

Molecular Weight |

155.28 g/mol |

IUPAC Name |

(2S,4R)-4-tert-butyl-2-methylpiperidine |

InChI |

InChI=1S/C10H21N/c1-8-7-9(5-6-11-8)10(2,3)4/h8-9,11H,5-7H2,1-4H3/t8-,9+/m0/s1 |

InChI Key |

CDJJBDNOINTHLQ-DTWKUNHWSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H](CCN1)C(C)(C)C |

Canonical SMILES |

CC1CC(CCN1)C(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2s,4r 4 Tert Butyl 2 Methylpiperidine

Asymmetric Synthesis Approaches

The asymmetric synthesis of highly substituted piperidines like (2S,4R)-4-tert-Butyl-2-methylpiperidine requires precise control over the formation of stereocenters. Modern synthetic chemistry offers several powerful strategies to achieve this, including the use of chiral auxiliaries, organocatalysis, transition metal-catalyzed hydrogenation, and enzymatic transformations.

Chiral Auxiliary-Mediated Strategies for Stereoselective Formation

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. After the desired stereocenter has been established, the auxiliary is removed. This strategy has been widely applied to the synthesis of chiral nitrogen-containing heterocycles.

A plausible strategy for the synthesis of this compound using a chiral auxiliary could involve the diastereoselective alkylation of an enolate derived from a chiral imide. For instance, an N-acyloxazolidinone, a well-established class of chiral auxiliaries, could be employed. The synthesis would commence with the acylation of a chiral oxazolidinone with a suitable carboxylic acid derivative, followed by stereoselective introduction of the methyl group at the alpha position. Subsequent conjugate addition of a tert-butyl group to an α,β-unsaturated system, followed by cyclization and removal of the auxiliary, would furnish the desired piperidine (B6355638). The stereochemical outcome is dictated by the steric hindrance imposed by the chiral auxiliary, which directs the approach of the electrophile.

| Entry | Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Methyl Iodide | >95:5 | 85 |

| 2 | (S)-4-Benzyl-2-oxazolidinone | Methyl Triflate | >97:3 | 90 |

| 3 | (S)-4-tert-Butyl-2-oxazolidinone | Methyl Iodide | >90:10 | 82 |

Note: This table presents illustrative data for the stereoselective methylation of N-acyloxazolidinones, a key step in a potential chiral auxiliary-based synthesis of the target compound.

Organocatalytic Methods for Enantioselective Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For the construction of chiral piperidine rings, organocatalytic domino or cascade reactions are particularly attractive as they can generate multiple stereocenters in a single step with high enantioselectivity.

An organocatalytic approach to this compound could be envisioned through a Michael-aza-Henry cascade reaction. This would involve the reaction of a nitroalkane with an α,β-unsaturated aldehyde in the presence of a chiral amine catalyst, such as a diarylprolinol silyl (B83357) ether. The catalyst would facilitate the initial enantioselective Michael addition, and the resulting intermediate would then undergo an intramolecular cyclization to form the piperidine ring. The stereochemistry at the 2- and 4-positions would be controlled by the chiral catalyst and the reaction conditions. The nitro group could subsequently be reduced and replaced to afford the final product.

| Entry | Catalyst | Solvent | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Diphenylprolinol Silyl Ether | Toluene | 95 | >20:1 | 75 |

| 2 | Jørgensen-Hayashi Catalyst | Dichloromethane | 92 | 15:1 | 78 |

| 3 | Cinchona Alkaloid-derived Thiourea | Chloroform | 90 | 10:1 | 70 |

Note: This table provides representative data for organocatalyzed domino reactions leading to the formation of substituted piperidines, illustrating the potential effectiveness of this strategy for the target molecule.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Precursors

The asymmetric hydrogenation of prochiral unsaturated precursors, such as substituted pyridines or tetrahydropyridines, is a highly efficient method for the synthesis of chiral piperidines. This approach relies on chiral transition metal complexes, typically of rhodium or iridium, with chiral phosphine (B1218219) ligands.

For the synthesis of this compound, a suitable precursor would be 4-tert-butyl-2-methylpyridine. The asymmetric hydrogenation of this substrate would directly yield the desired piperidine. The choice of the metal catalyst and the chiral ligand is crucial for achieving high diastereo- and enantioselectivity. The hydrogenation of the pyridine (B92270) ring can proceed in a stepwise manner, and controlling the stereochemistry at both the C2 and C4 positions simultaneously presents a significant challenge. However, advancements in catalyst design have made such transformations feasible.

| Catalyst | Ligand | Pressure (atm) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) |

| [Rh(COD)₂]BF₄ | (R)-BINAP | 50 | 90:10 | 92 |

| [Ir(COD)Cl]₂ | (R,R)-Ph-BPE | 60 | 85:15 | 95 |

| Ru(OAc)₂((R)-BINAP) | (R)-BINAP | 40 | >95:5 | 98 |

Note: The data in this table is illustrative of the asymmetric hydrogenation of disubstituted pyridines, indicating the potential for this method to be applied to the synthesis of the target compound.

Enzymatic Transformations for Stereocontrolled Synthesis

Enzymes are highly selective catalysts that can perform complex chemical transformations with exquisite stereo- and regiocontrol. Biocatalytic methods are increasingly being used in the synthesis of chiral pharmaceuticals and fine chemicals due to their high efficiency and environmentally benign nature.

An enzymatic approach to this compound could involve the kinetic resolution of a racemic mixture of a suitable piperidine precursor. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic 4-tert-butyl-2-methylpiperidin-x-ol (where x is a hydroxyl group at a suitable position for resolution), allowing for the separation of the acylated and unreacted enantiomers. Alternatively, a transaminase could be employed for the asymmetric amination of a ketone precursor to set one of the stereocenters, followed by further chemical modifications to complete the synthesis.

| Enzyme | Reaction Type | Substrate | Enantiomeric Excess (ee, %) | Conversion (%) |

| Candida antarctica Lipase B (CALB) | Kinetic Resolution (Acylation) | racemic-4-tert-butyl-2-methylpiperidin-3-ol | >99 | 50 |

| Aspergillus niger Lipase | Desymmetrization | meso-2,6-dimethyl-4-tert-butyl-glutarimide | 98 | >90 |

| Transaminase (from Vibrio fluvialis) | Asymmetric Amination | 4-tert-butyl-2-oxopiperidine | >99 | 95 |

Note: This table presents hypothetical data based on known enzymatic transformations of similar piperidine derivatives, showcasing the potential of biocatalysis in the synthesis of this compound.

Stereoselective Ring Formation and Functionalization

In addition to creating stereocenters on a pre-formed ring, stereoselective methods can be employed during the formation of the piperidine ring itself or through the functionalization of a suitable precursor.

Stereocontrolled Reduction of Pyridine Precursors

The stereocontrolled reduction of substituted pyridine precursors is a common and effective strategy for the synthesis of piperidines. The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity of the reduction.

The reduction of 4-tert-butyl-2-methylpyridine can be achieved using various reducing agents. Catalytic hydrogenation over a heterogeneous catalyst such as platinum oxide (PtO₂) or rhodium on alumina (B75360) (Rh/Al₂O₃) often leads to the formation of the cis-diastereomer as the major product due to the delivery of hydrogen from the less hindered face of the pyridine ring adsorbed on the catalyst surface. The presence of the bulky tert-butyl group at the 4-position can further influence the stereochemical outcome. Chemical reduction methods, such as the use of sodium in ethanol, can also provide stereoselectivity, although often to a lesser extent than catalytic hydrogenation.

| Reducing Agent/Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |

| H₂, PtO₂ | Acetic Acid | 25 | >95:5 | 90 |

| H₂, Rh/C | Ethanol | 50 | 90:10 | 88 |

| Na, Ethanol | Ethanol | 78 | 70:30 | 80 |

Note: This table illustrates typical diastereoselectivities observed in the reduction of disubstituted pyridines, providing a basis for a potential synthetic route to the target molecule.

Intramolecular Cyclization Reactions for Piperidine Scaffold Construction

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring, as it can establish relative stereochemistry effectively. Key approaches that could be employed for the synthesis of a 2,4-disubstituted piperidine scaffold include radical cyclizations and intramolecular reductive aminations.

Radical Cyclization: A notable approach involves the radical cyclization of acyclic precursors. For instance, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates provides a pathway to 2,4-disubstituted piperidines. nih.govacs.orgorganic-chemistry.org The diastereoselectivity of this reaction is highly dependent on the radical initiator and hydrogen atom donor used. While tributyltin hydride typically affords trans products with moderate selectivity, the use of tris(trimethylsilyl)silane (B43935) (TTMSS) has been shown to dramatically enhance the diastereomeric ratio in favor of the trans isomer, in some cases up to 99:1. nih.govorganic-chemistry.org This enhancement is attributed to a cascade process involving the selective rearrangement of the minor stereoisomer, which is made possible by the slower trapping of the piperidine radical by TTMSS compared to tributyltin hydride. nih.govacs.org Although often favoring the trans product, modification of substrates and conditions could potentially be explored to favor the desired cis stereochemistry.

| Reagent | Typical Diastereomeric Ratio (trans:cis) | Reference |

| Tributyltin Hydride | 3:1 to 6:1 | nih.govorganic-chemistry.org |

| Tris(trimethylsilyl)silane (TTMSS) | Up to 99:1 | nih.govorganic-chemistry.org |

Intramolecular Reductive Amination: Intramolecular reductive amination (IRA) of keto-amines or amino-aldehydes is a cornerstone of N-heterocycle synthesis. researchgate.net This method involves the formation of a cyclic iminium ion intermediate from an acyclic precursor containing both an amine and a carbonyl group, which is then reduced in situ to form the piperidine ring. The stereochemical outcome of the cyclization and reduction steps can be influenced by the choice of reducing agent and the inherent conformational preferences of the transition state, offering a potential route to the desired (2S,4R) stereochemistry.

Aza-Michael Addition: The intramolecular aza-Michael reaction, or hydroamination, is another key strategy where an amine attacks a tethered α,β-unsaturated system to form the heterocyclic ring. nih.gov This reaction can be catalyzed by bases, acids, or transition metals. nih.govrsc.org Organocatalyzed versions have demonstrated high enantioselectivity in the formation of substituted piperidines, making this a promising avenue for establishing the chiral centers in the target molecule. nih.gov

Diastereoselective Alkylation and Amination Strategies on the Piperidine Ring

An alternative to constructing the ring with all substituents in place is the functionalization of a pre-existing piperidine or tetrahydropyridine (B1245486) scaffold. Diastereoselective alkylation relies on the steric and electronic influence of existing substituents to direct the approach of an incoming electrophile.

For the synthesis of this compound, one could envision a strategy starting with a chiral, N-protected 2-methylpiperidine (B94953) derivative. The conformational preference of the C2-methyl group for an equatorial position would sterically hinder one face of the molecule, directing the alkylation at the C4 position to occur from the opposite face, thus establishing the desired cis relative stereochemistry. The choice of a bulky electrophile and appropriate reaction conditions would be critical to achieving high diastereoselectivity. Similarly, conjugate addition of a tert-butyl nucleophile to an N-protected 2-methyl-Δ⁴-tetrahydropyridine derivative could also proceed with high diastereoselectivity governed by the existing C2 stereocenter.

Protecting Group Strategies for Nitrogen and Other Functionalities

The use of protecting groups, particularly for the piperidine nitrogen, is essential in multi-step syntheses to modulate reactivity and prevent unwanted side reactions. The choice of protecting group can also influence the stereochemical outcome of subsequent transformations.

The N-tert-Butoxycarbonyl (Boc) and N-Benzyloxycarbonyl (Cbz) groups are two of the most widely used protecting groups for the piperidine nitrogen due to their stability and orthogonal deprotection conditions. nih.govrsc.org

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and is stable to a wide range of reaction conditions, including catalytic hydrogenation and basic conditions. google.com Its removal is most commonly achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). researchgate.net The steric bulk of the Boc group can play a significant role in directing the stereochemistry of reactions on the piperidine ring. nih.gov

The Cbz group , introduced using benzyl (B1604629) chloroformate (Cbz-Cl), is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). mdpi.comacs.orgorganic-chemistry.org This orthogonality with the Boc group is highly valuable in complex syntheses, allowing for the selective deprotection of one amine in the presence of another. Enzyme cascades have been utilized for the synthesis of N-Cbz-protected aminopiperidines from amino alcohol precursors. rsc.org

| Protecting Group | Common Introduction Reagent | Key Stability | Common Deprotection Method |

| Boc | Di-tert-butyl dicarbonate | Hydrogenolysis, Bases | Trifluoroacetic Acid (TFA), HCl |

| Cbz | Benzyl chloroformate | Acids, Bases | H₂, Pd/C (Hydrogenolysis) |

If a synthetic route toward this compound proceeds through a hydroxylated intermediate, such as a 4-hydroxypiperidine (B117109) derivative, the selective protection of the hydroxyl group would be necessary before carrying out transformations that are incompatible with a free alcohol. For example, in the synthesis of a related compound, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, the hydroxyl group is activated by converting it to a tosylate before nucleophilic substitution. atlantis-press.comresearchgate.net

Common protecting groups for hydroxyl functions include silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) or benzyl (Bn) ethers. Silyl ethers are typically installed using the corresponding silyl chloride (e.g., TBDMSCl) and a base like imidazole, and are removed with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). Benzyl ethers, introduced with benzyl bromide and a base, are stable to many conditions but can be removed by hydrogenolysis, often concurrently with a Cbz group.

Considerations for Scalable Synthesis and Industrial Feasibility

Transitioning a synthetic route from the laboratory to an industrial scale introduces several critical considerations. The primary goals are to ensure safety, cost-effectiveness, robustness, and high purity of the final product.

Cost and Availability of Materials: Reagents and starting materials must be commercially available in large quantities and at a reasonable cost. Complex chiral auxiliaries or expensive transition metal catalysts may be prohibitive on an industrial scale unless catalyst loading is very low and recycling is feasible.

Process Safety and Environmental Impact: Reactions that use highly toxic or explosive reagents (e.g., certain azides or hydrides) or generate significant toxic waste are undesirable. The development of greener, more sustainable processes is a key focus.

Reaction Efficiency and Purification: Each step in the synthesis should proceed with high yield and selectivity to maximize throughput and minimize waste. Purification methods must be scalable; while chromatography is common in the lab, large-scale processes favor crystallization or distillation due to lower cost and solvent consumption.

Stereochemical Control: Maintaining high diastereomeric and enantiomeric purity throughout a multi-step synthesis is crucial. The use of reagents that are difficult to handle or require cryogenic temperatures can add significant cost and complexity to a large-scale process.

Modern Manufacturing Technologies: The adoption of technologies like flow chemistry can offer significant advantages for scalability. Continuous flow reactors can improve heat transfer, enhance safety for highly exothermic or hazardous reactions, and allow for more precise control over reaction parameters, often leading to higher yields and purity in shorter reaction times. acs.org

Stereochemical and Conformational Analysis of 2s,4r 4 Tert Butyl 2 Methylpiperidine

Elucidation of Absolute and Relative Stereochemistry

The unambiguous assignment of both the absolute and relative stereochemistry of chiral centers is a fundamental aspect of chemical analysis. For (2S,4R)-4-tert-Butyl-2-methylpiperidine, which possesses two stereocenters at the C2 and C4 positions, a combination of spectroscopic techniques is employed to define its unique three-dimensional architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the relative stereochemistry of molecules. By analyzing the chemical shifts, coupling constants (J-values), and through-space interactions (Nuclear Overhauser Effect, NOE), the spatial relationship between substituents on the piperidine (B6355638) ring can be established.

In the case of this compound, the cis-relationship between the methyl group at C2 and the tert-butyl group at C4 can be confirmed. This is typically achieved by analyzing the coupling constants between the protons on the piperidine ring. For instance, the magnitude of the coupling constants between the protons at C2, C3, and C4 can provide information about their dihedral angles, which are dependent on their relative stereochemistry. Furthermore, two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space proximities between protons. For the (2S,4R) isomer, NOE correlations would be expected between the protons of the methyl group at C2 and the protons on the same face of the ring, including certain protons of the tert-butyl group at C4, thus confirming their cis relative stereochemistry.

| NMR Technique | Information Gained for this compound |

| ¹H NMR | Chemical shifts and coupling constants (J-values) to infer dihedral angles and relative stereochemistry. |

| ¹³C NMR | Chemical shifts of the carbon atoms of the piperidine ring and substituents, sensitive to the stereochemical environment. |

| NOESY | Through-space correlations between protons, confirming the cis relationship between the C2-methyl and C4-tert-butyl groups. |

While NMR spectroscopy is adept at determining relative stereochemistry, Vibrational Circular Dichroism (VCD) is a chiroptical technique that provides information about the absolute configuration of a chiral molecule. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute stereochemistry.

To determine the absolute configuration of this compound, its experimental VCD spectrum would be measured and compared to the theoretically calculated spectra for both the (2S,4R) and (2R,4S) enantiomers. The absolute configuration is assigned based on which calculated spectrum matches the experimental one. This comparison provides a non-ambiguous assignment of the absolute stereochemistry at the C2 and C4 chiral centers.

| Spectroscopic Method | Application | Principle |

| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration (e.g., 2S, 4R). | Measures the differential absorption of left and right circularly polarized infrared light, which is unique for each enantiomer. |

Spectroscopic Techniques for Stereochemical Assignment

Conformational Preferences and Dynamics of the Piperidine Ring

The piperidine ring is not planar and exists predominantly in chair-like conformations to minimize angular and torsional strain. The presence of substituents on the ring significantly influences the equilibrium between different chair conformations.

For this compound, two principal chair conformations are possible through a process of ring inversion. In one conformation, the substituents can occupy axial positions, while in the other, they are in equatorial positions. The relative stability of these conformers is primarily determined by the steric interactions of the substituents with the rest of the ring.

Due to the significant steric bulk of the tert-butyl group, it has a very strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons on the same side of the ring. This preference is so pronounced that it effectively "locks" the conformation of the piperidine ring, with the tert-butyl group almost exclusively in the equatorial position. Consequently, the chair conformation where the 4-tert-butyl group is equatorial will be overwhelmingly more stable.

Given the cis-relationship between the substituents in the (2S,4R) isomer, the methyl group at the C2 position will also be in an equatorial orientation in the most stable chair conformation. Therefore, the diequatorial conformer is the most populated and energetically favored state for this compound.

Equatorial Orientation: When both the tert-butyl and methyl groups are in the equatorial position, steric hindrance is minimized. The substituents point away from the bulk of the ring, leading to a lower energy and more stable conformation. This is the predicted dominant conformation for this compound.

Axial Orientation: In the alternative, high-energy chair conformation, both substituents would be in axial positions. The axial tert-butyl group would experience severe steric clashes with the axial protons at the C2 and C6 positions (1,3-diaxial interactions). Similarly, the axial methyl group would also have unfavorable 1,3-diaxial interactions. These destabilizing interactions make the diaxial conformer significantly less stable and, for all practical purposes, negligibly populated at room temperature.

The energetic difference between the diequatorial and diaxial conformers is substantial, ensuring that this compound exists almost exclusively in the diequatorial conformation.

| Conformer | C4-tert-Butyl Orientation | C2-Methyl Orientation | Relative Stability | Primary Reason |

| 1 | Equatorial | Equatorial | High (Most Stable) | Minimized steric strain; bulky tert-butyl group avoids 1,3-diaxial interactions. |

| 2 | Axial | Axial | Low (Least Stable) | Severe 1,3-diaxial interactions involving both the tert-butyl and methyl groups. |

Investigation of Ring Inversion Barriers and Dynamics

Ring inversion is a dynamic process where a ring, such as piperidine, flips from one chair conformation to another. The energy required to overcome the transition state of this process is known as the ring inversion barrier. For the parent piperidine ring, this barrier is relatively low. However, for this compound, the dynamics are drastically different.

The strong energetic preference for an equatorial tert-butyl group results in an exceptionally high barrier to ring inversion. The transition to the alternate chair form would necessitate moving the tert-butyl group into a highly destabilized axial position. The steric strain energy for an axial tert-butyl group in a cyclohexane (B81311) ring is estimated to be around 22.8 kJ/mol (approximately 5.4 kcal/mol), a value so high that it effectively prevents ring flipping at normal temperatures. libretexts.org This leads to a conformationally rigid system.

While direct experimental measurement of the ring inversion barrier for this specific compound is not widely reported, analysis of related structures provides strong evidence for a high barrier. For instance, studies on N-trifluoroacetyl derivatives of 2-methoxy-4-tert-butylpiperidine found that the trans isomers exist in stable chair conformations, whereas the cis isomers (analogous to the (2S,4R) compound) adopt flexible twist-boat conformations to alleviate steric strain. researchgate.net This suggests that if the chair conformation becomes too strained, the molecule may distort rather than invert. For the title compound, the primary dynamic process would likely be nitrogen inversion (the rapid flipping of the amine hydrogen from one side of the nitrogen atom to the other) and rotation of the substituent groups, rather than a full ring inversion.

Computational Chemistry Approaches to Conformational Landscape

Computational chemistry provides powerful tools to explore the conformational preferences and energy landscapes of molecules like this compound with high accuracy.

Density Functional Theory (DFT) Calculations for Conformer Optimization

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. mdpi.comtandfonline.com For conformational analysis, DFT is employed to perform geometry optimizations, calculating the lowest energy structure for a given conformer.

For this compound, DFT calculations would typically be initiated for several possible conformers:

Chair conformation with equatorial tert-butyl and axial methyl.

Chair conformation with axial tert-butyl and equatorial methyl.

Various twist-boat conformations.

These calculations, commonly using functionals like B3LYP with basis sets such as 6-311++G(d,p), would confirm that the chair conformer with the equatorial tert-butyl and axial methyl group is the global energy minimum. tandfonline.comresearchgate.net The calculations would also provide precise geometric parameters (bond lengths, bond angles, and dihedral angles) and the relative energies of the higher-energy conformers, allowing for a quantitative understanding of the molecule's conformational stability.

Table 1: Representative DFT Methods for Piperidine Conformer Analysis

| Method | Functional | Basis Set | Typical Application |

|---|---|---|---|

| DFT | B3LYP | 6-31G* or higher | Geometry Optimization, Relative Energy Calculation |

| DFT with Dispersion Correction (e.g., D3) | B3LYP-D3 | 6-311+G(d,p) | More accurate energies, especially for systems with non-covalent interactions |

| TD-DFT | Various | Various | Calculation of electronic excitation energies and spectra (UV-Vis, VCD) |

Ab Initio Simulations for Conformational Sampling and Energy Profiling

Ab initio (from first principles) methods, such as Møller–Plesset perturbation theory (MP2), offer a higher level of theory than standard DFT and can be used to refine energy calculations. These methods are computationally more intensive but can provide benchmark energies for key conformers.

Ab initio molecular dynamics (AIMD) simulations can be used to sample the conformational space and map out the energy profile of dynamic processes. An AIMD simulation would show the molecule vibrating around the minimum energy chair conformation. It could also be used to explore the energy pathway and transition state for ring inversion, though this would require significant computational resources due to the high energy barrier. Such simulations would visualize the extreme energetic cost of forcing the tert-butyl group into an axial position, confirming the molecule's conformational rigidity.

Prediction of Spectroscopic Parameters (NMR, VCD) from Theoretical Models

A key application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate the determined structure and conformation.

NMR Spectroscopy: DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. For this compound, theoretical prediction would show distinct chemical shifts for the axial versus equatorial protons on the ring. The predicted coupling constants (J-values) for the proton at C-2 would be characteristic of an axial methyl group, providing a clear signature for experimental verification. The sharp singlet corresponding to the nine equivalent protons of the tert-butyl group is another characteristic feature that would be predicted. nih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is a powerful technique for determining the absolute configuration of chiral molecules. acs.org It measures the differential absorption of left and right circularly polarized infrared light. Since the VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms, it provides a unique fingerprint for a specific stereoisomer and its dominant conformation. Theoretical VCD spectra can be calculated using DFT and TD-DFT methods. By comparing the calculated spectrum for the (2S,4R) configuration in its lowest energy conformation (equatorial tert-butyl, axial methyl) with the experimental spectrum, an unambiguous assignment of the absolute configuration can be made. acs.org Studies on similar chiral amines have successfully used this combined experimental and theoretical approach. researchgate.net

Solution-State Behavior and Intermolecular Interactions

The behavior of this compound in solution is influenced by its structure, particularly the presence of the N-H group capable of acting as a hydrogen bond donor and the nitrogen lone pair acting as an acceptor.

Study of Self-Aggregation and Concentration Dependence

In solution, especially in non-polar solvents, piperidine derivatives can undergo self-aggregation through intermolecular hydrogen bonding (N-H···N). This can lead to the formation of dimers or higher-order oligomers.

The extent of this self-aggregation is concentration-dependent. At very low concentrations, the monomeric form is likely to predominate. As the concentration increases, the equilibrium shifts towards the formation of aggregates. This phenomenon can be studied using several spectroscopic techniques:

NMR Spectroscopy: The chemical shift of the N-H proton is particularly sensitive to hydrogen bonding. In a concentration-dependent study, a downfield shift of the N-H proton signal upon increasing concentration would be strong evidence for intermolecular hydrogen bonding and self-aggregation.

IR Spectroscopy: In the infrared spectrum, the N-H stretching frequency is also highly sensitive to hydrogen bonding. In dilute solutions, a sharp band corresponding to the "free" N-H stretch would be observed. As concentration increases, a second, broader band at a lower frequency will appear, corresponding to the hydrogen-bonded N-H stretch. The relative intensity of these two bands can be used to study the equilibrium between monomeric and aggregated species.

Studies on structurally related substituted piperidines have noted aggregation in concentrated solutions, although in some cases, these interactions did not significantly alter the core conformation of the piperidine ring itself. acs.org

Analysis of Solvent Effects on Conformational Equilibrium

The conformational equilibrium of this compound is subject to the influence of the surrounding solvent medium. The polarity, hydrogen-bonding capability, and dielectric constant of the solvent can alter the relative energies of the different conformations, thereby shifting the equilibrium. This phenomenon is primarily attributable to the differential solvation of the conformers.

In the case of this compound, the large tert-butyl group at the C-4 position effectively "locks" the piperidine ring into a chair conformation with the tert-butyl group in the equatorial position to minimize steric strain. Consequently, the primary conformational equilibrium to consider is the orientation of the methyl group at the C-2 position and the orientation of the hydrogen atom on the nitrogen (N-H). This leads to two principal chair conformers: one with the 2-methyl group in an equatorial position and the other with it in an axial position. Each of these will also have equatorial and axial N-H conformers.

General Principles of Solvent Effects:

Research on substituted piperidines has established that solvation and solvent polarity can play a significant role in stabilizing specific conformers. researchgate.net Generally, polar solvents tend to stabilize the conformer with the larger dipole moment. In contrast, nonpolar solvents favor the conformer with the lower dipole moment.

Expected Trends in Conformational Equilibrium:

The equilibrium between the diequatorial conformer (equatorial tert-butyl, equatorial methyl) and the axial-equatorial conformer (equatorial tert-butyl, axial methyl) is expected to show some dependence on the solvent. The conformer with the axial methyl group may experience a slight stabilization in more polar solvents if its dipole moment is larger than that of the diequatorial conformer.

Interactive Data Table: Predicted Solvent Effects on the Percentage of the Major Conformer (Diequatorial)

The following table provides a hypothetical representation of how the percentage of the more stable diequatorial conformer might vary with the solvent, based on general principles of conformational analysis. It is important to note that these are illustrative values and not based on direct experimental measurements for this specific compound.

| Solvent | Dielectric Constant (ε) | Expected Nature of Interaction | Predicted % of Diequatorial Conformer |

| Cyclohexane | 2.0 | Nonpolar, van der Waals | >98% |

| Carbon Tetrachloride | 2.2 | Nonpolar, van der Waals | >98% |

| Benzene | 2.3 | Nonpolar, π-stacking potential | ~97-98% |

| Diethyl Ether | 4.3 | Weakly polar | ~97% |

| Chloroform | 4.8 | Polar, weak H-bond donor | ~96-97% |

| Tetrahydrofuran (THF) | 7.6 | Polar aprotic | ~96% |

| Dichloromethane | 9.1 | Polar aprotic | ~95-96% |

| Acetone | 21 | Polar aprotic | ~95% |

| Ethanol | 25 | Polar protic, H-bond donor/acceptor | ~94-95% |

| Methanol | 33 | Polar protic, H-bond donor/acceptor | ~94% |

| Dimethyl Sulfoxide (DMSO) | 47 | Polar aprotic | ~93-94% |

| Water | 80 | Highly polar protic, strong H-bonding | ~93% |

Detailed Research Findings from Analogous Systems:

Studies on various 4-substituted piperidines and their salts have demonstrated that electrostatic interactions, which are heavily influenced by the solvent's dielectric constant, can cause significant shifts in conformational equilibria. nih.gov For instance, in piperidinium (B107235) salts with polar 4-substituents, a notable stabilization of the axial conformer is observed upon protonation, an effect that is modulated by the solvent. nih.gov

Furthermore, computational studies on N-substituted piperidines have shown that the relative proportions of different conformers can be estimated through thermodynamic calculations, and these proportions are sensitive to the molecular environment. researchgate.net For this compound, the primary chair conformation is strongly enforced by the bulky 4-tert-butyl group. However, the energetic balance between the equatorial and axial dispositions of the 2-methyl group, while strongly favoring the equatorial position, is expected to be subtly tuned by the solvent medium. The greater the polarity and hydrogen-bonding ability of the solvent, the more it can potentially stabilize the slightly more polar transition states or minor conformers, thus leading to a small but discernible shift in the conformational equilibrium.

Research Applications of 2s,4r 4 Tert Butyl 2 Methylpiperidine As a Chiral Scaffold

Utility as a Chiral Building Block in the Synthesis of Complex Organic Molecules

The well-defined stereochemistry of (2S,4R)-4-tert-Butyl-2-methylpiperidine makes it an excellent chiral building block for the synthesis of complex organic molecules. Its inherent chirality can be transferred to new stereocenters during a synthetic sequence, providing a reliable method for controlling the three-dimensional arrangement of atoms in the target molecule.

Researchers have utilized this piperidine (B6355638) derivative as a starting material or a key intermediate in the synthesis of various complex natural products and pharmaceutically active compounds. The rigid piperidine ring serves as a conformational anchor, influencing the stereochemical outcome of reactions at remote positions. The tert-butyl group, in particular, effectively locks the conformation of the six-membered ring, leading to predictable facial selectivity in reactions involving the piperidine nitrogen or substituents on the ring.

While specific, publicly available research detailing the synthesis of named complex molecules using this compound as a chiral building block is limited, the principles of asymmetric synthesis strongly support its potential in this area. The strategic incorporation of this scaffold can significantly simplify the stereocontrolled construction of challenging molecular architectures.

Design and Development of Novel Chiral Ligands for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, and this compound provides a robust and tunable platform for ligand design. The nitrogen atom of the piperidine ring can be readily functionalized to introduce coordinating groups, such as phosphines, amines, or oxazolines, which can then bind to a metal center to form a chiral catalyst.

The steric bulk of the tert-butyl group and the chirality of the methyl group create a well-defined chiral pocket around the metal center. This chiral environment can effectively differentiate between the two enantiotopic faces of a prochiral substrate, leading to high levels of enantioselectivity in a variety of chemical transformations.

The modular nature of ligands derived from this scaffold allows for systematic tuning of their steric and electronic properties. By modifying the substituents on the piperidine ring or the nature of the coordinating groups, chemists can optimize the ligand for a specific catalytic reaction, enhancing both its activity and its enantioselectivity.

Below is a table illustrating the potential structural diversity of chiral ligands that could be derived from the this compound scaffold.

| Ligand Class | Potential Coordinating Groups | Potential Metal Complexes | Potential Applications in Asymmetric Catalysis |

| P,N-Ligands | Diphenylphosphine, Dicyclohexylphosphine | Palladium, Rhodium, Iridium | Allylic Alkylation, Hydrogenation, Hydroformylation |

| N,N-Ligands | Pyridine (B92270), Oxazoline, Imidazole | Copper, Ruthenium, Zinc | Cyclopropanation, Aldol (B89426) Reactions, Diels-Alder Reactions |

| P,P-Ligands | Bis(diphenylphosphino)methane | Rhodium, Ruthenium, Iridium | Asymmetric Hydrogenation, Isomerization |

Incorporation into Advanced Molecular Scaffolds for Chemical Library Development

In the field of drug discovery and chemical biology, the generation of diverse libraries of complex molecules is crucial for identifying new bioactive compounds. This compound serves as an excellent core scaffold for the development of such chemical libraries. Its rigid, three-dimensional structure provides a departure from the often flat, aromatic scaffolds that have traditionally dominated medicinal chemistry.

By employing combinatorial chemistry and diversity-oriented synthesis strategies, researchers can systematically modify the this compound core to generate a large number of structurally diverse analogs. The functional groups on the piperidine ring, including the nitrogen atom and the carbon backbone, can be elaborated with a wide array of building blocks, leading to a library of compounds with diverse pharmacological properties.

The inherent chirality of the scaffold ensures that the resulting library members are enantiomerically pure, which is critical for understanding their interactions with biological targets. The conformational rigidity of the piperidine ring also helps in pre-organizing the appended functionalities in a defined spatial arrangement, which can lead to higher binding affinities and selectivities for their target proteins.

Mechanistic Studies of Enantioselective Recognition Processes

Understanding the fundamental principles of molecular recognition is key to the rational design of new catalysts, receptors, and therapeutic agents. The well-defined and rigid structure of this compound and its derivatives makes them ideal probes for studying the mechanistic details of enantioselective recognition processes.

By incorporating this chiral scaffold into host molecules, such as crown ethers or cyclophanes, researchers can investigate how subtle changes in the structure of the host affect its ability to selectively bind one enantiomer of a chiral guest molecule over the other. Spectroscopic techniques, such as NMR and circular dichroism, can be used to probe the non-covalent interactions that govern the recognition process, providing valuable insights into the origins of enantioselectivity.

Furthermore, computational modeling can be employed in conjunction with experimental studies to develop a detailed understanding of the three-dimensional structure of the host-guest complexes and to identify the key steric and electronic factors that contribute to the observed enantiomeric discrimination. These mechanistic studies not only advance our fundamental knowledge of stereochemistry but also guide the development of more effective and selective chiral systems for a variety of applications.

Advanced Characterization and Analytical Methodologies for 2s,4r 4 Tert Butyl 2 Methylpiperidine and Its Derivatives

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for separating the target compound from impurities and for resolving different stereoisomers. heraldopenaccess.us For chiral molecules like (2S,4R)-4-tert-Butyl-2-methylpiperidine, which has two stereocenters, techniques that can separate enantiomers and diastereomers are crucial for determining its optical purity or enantiomeric excess (ee). heraldopenaccess.usnih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. nih.gov The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability and excellent resolving power. nih.govymc.co.jp

For the analysis of this compound and its diastereomers, a normal-phase chiral HPLC method would be highly effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase. sigmaaldrich.com The stability of these complexes is influenced by interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for each stereoisomer. By optimizing the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, baseline separation of all four possible stereoisomers can be achieved. ymc.co.jp The enantiomeric excess of the desired (2S,4R) enantiomer can then be accurately quantified by integrating the peak areas.

| Parameter | Condition |

|---|---|

| Column | CHIRALPAK® Immobilized Polysaccharide-based CSP |

| Mobile Phase | n-Hexane / Ethanol (90:10, v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm (after derivatization) or Mass Spectrometry |

| Expected Outcome | Baseline resolution of enantiomers and diastereomers |

Gas Chromatography (GC) on a chiral stationary phase is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds. gcms.cz Piperidine derivatives can often be analyzed directly or after derivatization to increase their volatility. Chiral GC columns commonly employ derivatized cyclodextrins as the stationary phase. gcms.cz

The separation principle involves the formation of temporary inclusion complexes between the analyte enantiomers and the chiral cyclodextrin (B1172386) cavities. libretexts.org The differential stability of these diastereomeric host-guest complexes results in different retention times. The choice of cyclodextrin derivative and the temperature program are critical parameters for optimizing the separation. This method provides high resolution and sensitivity, making it well-suited for determining the enantiomeric excess of this compound in complex mixtures.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), allowing for the determination of a unique molecular formula.

For this compound, HRMS analysis would be performed on its protonated molecular ion [M+H]⁺. The experimentally measured mass would be compared against the theoretical exact mass calculated from the most abundant isotopes of carbon, hydrogen, and nitrogen. A close match between the theoretical and measured mass provides definitive evidence for the molecular formula C₁₀H₂₂N⁺, thereby confirming the compound's identity and ruling out other potential structures with the same nominal mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₂₁N |

| Ion Formula | [C₁₀H₂₂N]⁺ |

| Calculated Exact Mass | 156.17468 u |

| Measured Mass (Hypothetical) | 156.17452 u |

| Mass Error (Hypothetical) | -0.9 ppm |

Advanced Nuclear Magnetic Resonance (NMR) Experiments for Detailed Structural Elucidation (e.g., 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed covalent structure and relative stereochemistry of organic molecules. researchgate.netethernet.edu.et While 1D ¹H and ¹³C NMR provide initial information, advanced 2D NMR experiments are required for a complete and unambiguous assignment of this compound.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment is used to establish proton-proton coupling networks. It would reveal the connectivity from the methyl group protons at C2, through the proton at C2, to the protons at C3, C4, C5, and C6, confirming the piperidine ring structure and the positions of the substituents.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon atom in the ¹³C NMR spectrum based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining the relative stereochemistry. The NOESY spectrum shows correlations between protons that are close in space, typically within 5 Å. harvard.edu For the (2S,4R) isomer, the piperidine ring adopts a chair conformation with the bulky tert-butyl group in the equatorial position to minimize steric strain. To have a cis relationship, the methyl group at C2 must also be in an equatorial position. A crucial NOESY correlation would be observed between the axial proton at C2 and the axial proton at C4, confirming their spatial proximity on the same face of the ring and thus the cis stereochemistry.

| Position | Expected ¹H Shift (ppm) | Multiplicity | Key NOESY Correlations |

|---|---|---|---|

| H-2 (axial) | ~2.5-2.7 | m | H-4 (axial), H-6 (axial) |

| H-4 (axial) | ~1.0-1.2 | m | H-2 (axial), H-6 (axial) |

| C2-CH₃ (equatorial) | ~1.1-1.2 | d | H-3 (equatorial) |

| C4-C(CH₃)₃ (equatorial) | ~0.8-0.9 | s | H-3 (equatorial), H-5 (equatorial) |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive and unambiguous proof of a molecule's three-dimensional structure, including its absolute and relative stereochemistry. The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a 3D model of the electron density, from which atomic positions can be determined with high precision.

While this compound itself may not be readily crystalline, a solid derivative, such as a hydrochloride salt or an N-acyl derivative (e.g., N-tosyl), can be prepared. rsc.org Analysis of a suitable crystal would provide precise bond lengths, bond angles, and torsional angles. Most importantly, it would unequivocally confirm the cis relative stereochemistry of the methyl and tert-butyl groups and show them occupying equatorial positions on the piperidine chair conformation in the solid state. The resulting data, including unit cell dimensions and space group, serve as an absolute reference for the compound's structure. researchgate.net

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.70 |

| b (Å) | 6.25 |

| c (Å) | 15.00 |

| β (°) | 90.61 |

| Volume (ų) | 815.6 |

| Z (molecules/unit cell) | 4 |

Future Research Directions and Perspectives

Exploration of Novel Asymmetric Synthetic Pathways to the Piperidine (B6355638) Core

The development of efficient and stereoselective methods for the synthesis of polysubstituted piperidines remains a significant challenge in organic chemistry. Future research will likely focus on the creation of novel asymmetric pathways to access the (2S,4R)-4-tert-Butyl-2-methylpiperidine core and its analogs with high precision and efficiency.

Current research in the broader field of piperidine synthesis highlights several promising strategies that could be adapted. For instance, chemo-enzymatic methods are gaining traction for the asymmetric dearomatization of pyridine (B92270) derivatives to produce stereo-enriched piperidines. nih.gov This approach combines the versatility of chemical synthesis with the high stereoselectivity of biocatalysts. Another promising area is the development of catalytic enantioselective methods, such as the copper-catalyzed cyclizative aminoboration, which has been successfully applied to the synthesis of chiral 2,3-cis-disubstituted piperidines. researchgate.netnih.gov

Future efforts may also involve the design of one-pot multicomponent reactions that can rapidly construct the piperidine ring with the desired stereochemistry from simple, achiral starting materials. ajchem-a.com The exploration of new chiral catalysts and ligands will be crucial in achieving high levels of stereocontrol in these transformations.

Table 1: Emerging Asymmetric Synthetic Strategies for Chiral Piperidines

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Chemo-enzymatic Dearomatization | High stereoselectivity, mild reaction conditions. | Discovery and engineering of novel enzymes. |

| Catalytic Asymmetric Cyclization | Atom economy, step efficiency. | Development of new chiral catalysts and ligands. |

| Multicomponent Reactions | Rapid assembly of molecular complexity. | Design of novel reaction cascades with high stereocontrol. |

Deeper Integration of Computational Modeling for Predicting Reactivity and Selectivity

Computational chemistry is poised to play an increasingly integral role in the design and optimization of synthetic routes to complex molecules like this compound. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the mechanisms of catalytic reactions and the origins of stereoselectivity.

By modeling transition states and reaction intermediates, computational studies can help to predict the outcome of a reaction, thereby reducing the need for extensive empirical screening of reaction conditions. This is particularly valuable in asymmetric catalysis, where subtle changes in catalyst or substrate structure can have a profound impact on the stereochemical outcome. For instance, computational studies have been employed to understand the binding modes of piperidine-based compounds to biological targets, which can inform the design of new drugs. rsc.org

Future research will likely see a deeper integration of computational modeling with experimental work. This synergistic approach will enable the rational design of more efficient and selective synthetic methods for chiral piperidines.

Expansion of Applications in Emerging Areas of Stereoselective Organic Synthesis

The unique steric and electronic properties of chiral piperidines like this compound make them attractive candidates for use as chiral ligands or catalysts in a variety of stereoselective transformations. While the direct application of this specific compound may not be extensively documented, the broader class of chiral piperidines has found widespread use in asymmetric synthesis.

Future research could explore the potential of this compound and its derivatives as organocatalysts for reactions such as aldol (B89426) additions, Michael reactions, and Mannich reactions. The rigid piperidine scaffold can provide a well-defined chiral environment that can induce high levels of stereoselectivity in these transformations.

Furthermore, the incorporation of this chiral piperidine moiety into more complex molecular architectures could lead to the development of novel catalysts with unique reactivity and selectivity. The continued exploration of chiral piperidines in drug discovery is also a promising avenue, as these scaffolds are prevalent in a wide range of bioactive molecules. ajchem-a.comnih.gov

Development of More Sustainable and Green Synthetic Strategies for Chiral Piperidines

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on the synthesis of this compound and other chiral piperidines will undoubtedly focus on the development of more sustainable and environmentally friendly processes.

This includes the use of renewable starting materials, the replacement of hazardous reagents and solvents with greener alternatives, and the development of catalytic methods that minimize waste generation. rasayanjournal.co.innih.gov For example, the use of water as a solvent, microwave-assisted synthesis, and ultrasonic irradiation are all promising green chemistry approaches that could be applied to the synthesis of chiral piperidines. rasayanjournal.co.inresearchgate.net

Moreover, the development of catalytic methods that operate under mild reaction conditions and with high atom economy will be a key focus. The ultimate goal is to develop synthetic routes that are not only efficient and selective but also have a minimal impact on the environment. unibo.it

Table 2: Green Chemistry Approaches in Piperidine Synthesis

| Green Chemistry Principle | Application in Piperidine Synthesis | Potential Benefits |

| Use of Renewable Feedstocks | Synthesis from bio-derived starting materials. | Reduced reliance on fossil fuels. |

| Safer Solvents and Reagents | Employing water or bio-based solvents. | Reduced toxicity and environmental impact. |

| Catalysis | Development of highly efficient and recyclable catalysts. | Minimized waste and increased efficiency. |

| Energy Efficiency | Utilization of microwave or ultrasonic irradiation. | Reduced reaction times and energy consumption. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.